

# Inhibitory spectrum of Xeruborbactam against beta-lactamases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (1R,2S)-Xeruborbactam disodium

Cat. No.: B10854609 Get Quote

# The Inhibitory Spectrum of Xeruborbactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Xeruborbactam (formerly QPX7728) is a novel, ultra-broad-spectrum  $\beta$ -lactamase inhibitor (BLI) belonging to the cyclic boronate class. It is under development to combat the growing threat of antimicrobial resistance mediated by  $\beta$ -lactamase enzymes. These enzymes, produced by bacteria, inactivate  $\beta$ -lactam antibiotics by hydrolyzing the amide bond in the characteristic  $\beta$ -lactam ring.[1]  $\beta$ -lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine-based enzymes, and Class B, which are metallo- $\beta$ -lactamases (MBLs) that require zinc ions for their activity.[1] Xeruborbactam exhibits a unique dual mechanism of action, not only directly inhibiting a wide array of serine and metallo- $\beta$ -lactamases but also demonstrating intrinsic antibacterial activity through binding to penicillin-binding proteins (PBPs).[1][2] This technical guide provides a comprehensive overview of the inhibitory spectrum of Xeruborbactam against clinically relevant  $\beta$ -lactamases, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

# **Inhibitory Spectrum of Xeruborbactam**



Xeruborbactam has demonstrated potent inhibitory activity across all four Ambler classes of β-lactamases, including many enzymes that are resistant to currently available inhibitors.[3] Its efficacy is particularly noteworthy against difficult-to-treat carbapenemase-producing Enterobacterales and other multidrug-resistant Gram-negative bacteria.

## **Quantitative Inhibitory Activity**

The inhibitory potential of Xeruborbactam is quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the available data for Xeruborbactam against a range of purified β-lactamase enzymes.

Table 1: Inhibitory Activity (IC50) of Xeruborbactam against various β-Lactamases



| β-Lactamase<br>Class | Enzyme                     | Organism                  | IC50 (nM) | Reference(s) |
|----------------------|----------------------------|---------------------------|-----------|--------------|
| Class A              | KPC-2                      | Klebsiella<br>pneumoniae  | 22        | [4]          |
| CTX-M-14             | Enterobacterales           | 1                         | [4]       |              |
| SHV-12               | Enterobacterales           | 10                        | [5]       |              |
| TEM-10               | Enterobacterales           | 10                        | [5]       |              |
| Class B (MBLs)       | NDM-1                      | Klebsiella<br>pneumoniae  | ~4-7 (Ki) | [5]          |
| VIM-1                | Klebsiella<br>pneumoniae   | ~30 (Ki)                  | [5]       |              |
| IMP-1                | Enterobacterales           | 240 (Ki)                  | [5]       | <del></del>  |
| NDM-9                | Enterobacterales           | Effective                 | [6]       |              |
| VIM-83               | Enterobacterales           | Effective                 | [6]       |              |
| IMP-10               | Enterobacterales           | No significant inhibition | [6]       |              |
| SPM-1                | Pseudomonas<br>aeruginosa  | No significant inhibition | [6]       |              |
| SIM-1                | Acinetobacter<br>baumannii | >90,000                   | [7]       |              |
| Class C              | P99                        | Enterobacter<br>cloacae   | 22        | [4]          |
| PDC-1                | Pseudomonas<br>aeruginosa  | 14-22 (Ki app)            | [5]       |              |
| Class D              | OXA-48                     | Enterobacteriace<br>ae    | 1         | [4]          |
| OXA-23               | Acinetobacter<br>baumannii | 2                         | [4]       |              |



Note: Some values are reported as Ki or Ki app (apparent inhibition constant) and are indicated as such. The inhibitory activity can vary based on experimental conditions.

Table 2: Inhibition Constant (Ki) of Xeruborbactam against Purified β-Lactamases

| β-Lactamase Class | Enzyme         | Ki (nM)      | Reference(s) |
|-------------------|----------------|--------------|--------------|
| Class A           | KPC-2          | 1-2 (Ki app) | [8]          |
| CTX-M-14/15       | <1 (Ki app)    | [8]          |              |
| Class B (MBLs)    | NDM-1          | 4-7          | [5]          |
| VIM-1             | ~30            | [5]          |              |
| IMP-1             | 240            | [5]          | _            |
| Class C           | P-99           | 8 (Кі арр)   | [5]          |
| PDC-1             | 14-22 (Ki app) | [5]          |              |
| Class D           | OXA-48         | 0.018 (μΜ)   | [9]          |

Table 3: Inhibitory Activity (IC50) of Xeruborbactam against Penicillin-Binding Proteins (PBPs)

| Organism PBP Target                      | IC50 (μM)    | Reference(s) |
|------------------------------------------|--------------|--------------|
| Escherichia coli PBP1a/1b, PBI PBP3      | P2,<br>40-70 | [2]          |
| Klebsiella PBP1a/1b, PBI pneumoniae PBP3 | P2,<br>40-70 | [2]          |
| Acinetobacter PBP1a baumannii            | 1.4          | [2]          |
| PBP2 23                                  | [2]          |              |
| PBP3 140                                 | [2]          |              |

## **Mechanism of Action**



Xeruborbactam's potent activity stems from its dual mechanism of action, which involves both direct inhibition of  $\beta$ -lactamases and the targeting of essential bacterial enzymes involved in cell wall synthesis.

## **Direct β-Lactamase Inhibition**

As a cyclic boronate, Xeruborbactam forms a covalent, yet reversible, adduct with the active site serine of Class A, C, and D  $\beta$ -lactamases, effectively inactivating the enzyme. For metallo- $\beta$ -lactamases (Class B), the boron atom in Xeruborbactam is thought to interact with the zinc ions in the active site, disrupting the catalytic mechanism.

# Penicillin-Binding Protein (PBP) Inhibition

In addition to its  $\beta$ -lactamase inhibitory activity, Xeruborbactam has been shown to bind to and inhibit the function of PBPs.[2] PBPs are bacterial enzymes crucial for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. By inhibiting PBPs, Xeruborbactam exerts a direct antibacterial effect and can potentiate the activity of  $\beta$ -lactam antibiotics even in the absence of  $\beta$ -lactamase production.[1]



Click to download full resolution via product page

Mechanism of action of Xeruborbactam.

# **Experimental Protocols**

The following sections detail the methodologies used to characterize the inhibitory activity of Xeruborbactam.



## Determination of IC50 and Ki for β-Lactamase Inhibition

Objective: To determine the concentration of Xeruborbactam required to inhibit 50% of the  $\beta$ -lactamase activity (IC50) and to calculate the inhibition constant (Ki).

#### Materials:

- Purified β-lactamase enzyme
- Xeruborbactam
- Nitrocefin (chromogenic substrate) or other suitable β-lactam substrate (e.g., imipenem)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of kinetic measurements

#### Procedure:

- Reagent Preparation:
  - $\circ$  Prepare a stock solution of the purified  $\beta$ -lactamase in assay buffer.
  - Prepare a series of dilutions of Xeruborbactam in assay buffer.
  - Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
- Assay Setup:
  - $\circ$  In a 96-well plate, add a fixed concentration of the  $\beta$ -lactamase enzyme to each well.
  - Add varying concentrations of Xeruborbactam to the wells. Include a control well with no inhibitor.
  - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C or 37°C).



- Initiation of Reaction and Measurement:
  - Initiate the enzymatic reaction by adding the nitrocefin substrate to each well.
  - Immediately measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate (e.g., 490 nm for nitrocefin).
- Data Analysis:
  - Calculate the initial reaction velocity for each inhibitor concentration.
  - Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.
  - Fit the data to a suitable dose-response curve to determine the IC50 value.
  - The Ki value can be determined using various kinetic models, such as the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration.

# **Determination of Minimum Inhibitory Concentration** (MIC)

Objective: To determine the lowest concentration of a  $\beta$ -lactam antibiotic, in the presence of a fixed concentration of Xeruborbactam, that inhibits the visible growth of a bacterial strain.

#### Materials:

- Bacterial isolate to be tested
- β-lactam antibiotic
- Xeruborbactam
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Incubator



#### Procedure (Broth Microdilution Method):

- Inoculum Preparation:
  - Grow the bacterial isolate overnight on an appropriate agar medium.
  - Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5
     McFarland standard.
  - Dilute the standardized suspension to achieve the final desired inoculum concentration in the wells.
- Plate Preparation:
  - $\circ$  Prepare serial twofold dilutions of the  $\beta$ -lactam antibiotic in CAMHB in a 96-well plate.
  - Add a fixed concentration of Xeruborbactam (e.g., 4 or 8 μg/mL) to each well containing the antibiotic dilutions.
  - Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
- Inoculation and Incubation:
  - Inoculate each well with the prepared bacterial suspension.
  - Incubate the plates at 35-37°C for 16-20 hours.
- Result Interpretation:
  - The MIC is determined as the lowest concentration of the β-lactam antibiotic at which there is no visible bacterial growth.

## **Experimental and Screening Workflows**

The evaluation of a novel  $\beta$ -lactamase inhibitor like Xeruborbactam follows a structured workflow, from initial screening to detailed characterization.





Click to download full resolution via product page

Workflow for  $\beta$ -lactamase inhibitor evaluation.



### Conclusion

Xeruborbactam is a promising next-generation  $\beta$ -lactamase inhibitor with an exceptionally broad spectrum of activity against serine- and metallo- $\beta$ -lactamases. Its dual mechanism of action, involving both direct enzyme inhibition and targeting of PBPs, offers a significant advantage in overcoming a wide range of  $\beta$ -lactam resistance mechanisms. The data presented in this guide underscore the potential of Xeruborbactam to restore the efficacy of  $\beta$ -lactam antibiotics against some of the most challenging multidrug-resistant pathogens. Further clinical development is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Portico [access.portico.org]
- 5. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Inhibitory spectrum of Xeruborbactam against betalactamases]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10854609#inhibitory-spectrum-of-xeruborbactamagainst-beta-lactamases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com